molecular formula C21H30N2O6 B8189507 1-O-benzyl 4-O-ethyl (3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate

1-O-benzyl 4-O-ethyl (3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate

Cat. No.: B8189507
M. Wt: 406.5 g/mol
InChI Key: XETAHUUYGCKWIL-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-O-benzyl 4-O-ethyl (3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The esterification reactions are then carried out to introduce the benzyl and ethyl ester groups. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate , benzyl alcohol , and ethyl alcohol under controlled temperature and pH conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: Nucleophilic substitution reactions can occur, where the Boc protecting group can be replaced by other functional groups using reagents like or .

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-O-benzyl 4-O-ethyl (3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to interact with its target sites. The pathways involved in its mechanism of action include enzyme inhibition and receptor binding , which can lead to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-O-benzyl 4-O-ethyl (3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate include:

  • trans-3-tert-Butoxycarbonylamino-piperidine-1,4-dicarboxylic acid 1-methyl ester 4-ethyl ester
  • trans-3-tert-Butoxycarbonylamino-piperidine-1,4-dicarboxylic acid 1-benzyl ester 4-methyl ester

These compounds share similar structural features but differ in the ester groups attached to the piperidine ring. The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity and biological activity .

Properties

IUPAC Name

1-O-benzyl 4-O-ethyl (3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-5-27-18(24)16-11-12-23(13-17(16)22-19(25)29-21(2,3)4)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETAHUUYGCKWIL-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN(C[C@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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